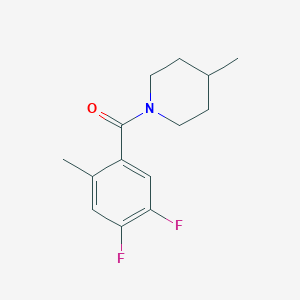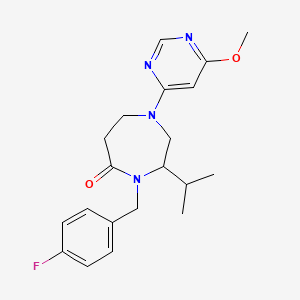
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cellular signaling pathways.
作用機序
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of EGFR-mediated signaling pathways, which are crucial for cell growth and survival. 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has been shown to be a potent and selective inhibitor of EGFR, with minimal off-target effects.
Biochemical and Physiological Effects
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells that overexpress EGFR. 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. In addition, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has several advantages for lab experiments. It is a potent and selective inhibitor of EGFR, with minimal off-target effects. It has also been shown to be effective in a wide range of cell types and experimental models. However, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has some limitations. It is a small molecule inhibitor and may not be suitable for studying the effects of EGFR inhibition on protein-protein interactions or protein-DNA interactions. In addition, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide may not be effective in all types of cancer cells, as some cancer cells may have developed resistance to EGFR inhibition.
将来の方向性
There are many future directions for the use of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide in scientific research. One area of interest is the development of combination therapies that target multiple signaling pathways, as EGFR signaling is often interconnected with other signaling pathways. Another area of interest is the development of EGFR inhibitors that are effective in cancer cells that have developed resistance to existing EGFR inhibitors. Finally, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide may be useful in the development of new treatments for inflammatory diseases, as it has been shown to have anti-inflammatory effects.
合成法
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide can be synthesized using a multi-step synthetic route. The first step involves the preparation of 2,5-dimethoxybenzaldehyde, which is then reacted with malononitrile to form 2,5-dimethoxyphenylacetonitrile. The next step involves the reaction of 2,5-dimethoxyphenylacetonitrile with 6-chloro-1,3-benzodioxole-5-carbaldehyde to form 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide.
科学的研究の応用
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has been widely used in scientific research as a tool to study the role of EGFR in cellular signaling pathways. It has been used to investigate the effects of EGFR inhibition on various cellular processes, including cell proliferation, differentiation, and survival. 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has also been used to study the role of EGFR in cancer development and progression, as EGFR is often overexpressed in many types of cancer.
特性
IUPAC Name |
(E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c1-24-13-3-4-16(25-2)15(7-13)22-19(23)12(9-21)5-11-6-17-18(8-14(11)20)27-10-26-17/h3-8H,10H2,1-2H3,(H,22,23)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKVNDWTMITYPA-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=CC2=CC3=C(C=C2Cl)OCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C(=C/C2=CC3=C(C=C2Cl)OCO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402011.png)
![(1R*,2R*,6S*,7S*)-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5402019.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}propane-1-sulfonamide](/img/structure/B5402020.png)

amino]methyl}-2-ethoxyphenol](/img/structure/B5402027.png)


![1'-(cyclopropylcarbonyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5402051.png)
![4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B5402056.png)
![N-allyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5402063.png)
![(2-methoxyethyl)({(2R,5S)-5-[(4-methoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)methylamine](/img/structure/B5402085.png)
![2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5402099.png)
![4-cyclopentyl-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5402115.png)
![3-{1-cyano-2-[5-(2-methoxy-4-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5402123.png)